4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride” is a chemical compound with the CAS Number: 2287310-22-7 . It has a molecular weight of 239.67 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-isopropyl-3-(trifluoromethyl)aniline hydrochloride . The InChI code is 1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13;/h3-6H,14H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 239.67 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related trifluoromethyl-substituted compounds have been explored in various studies. For example, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one through acylation and its reactions with hydroxylamine and hydrazine were investigated, revealing interesting structural properties (Flores et al., 2018). Additionally, vibrational analysis of various trifluoromethyl-aniline derivatives was conducted using Fourier Transform-Infrared and Raman techniques, providing insights into the structural impacts of substituent positions and electron donating/withdrawing effects (Revathi et al., 2017).
Corrosion Inhibition and Material Science
These compounds also find applications in material science, such as corrosion inhibition. The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline showed efficient corrosion inhibition properties in acid solutions, as evidenced by various corrosion methods and quantum chemical calculations (Daoud et al., 2014).
Synthesis of Biologically Active Compounds
Trifluoromethyl-substituted anilines are used as intermediates in the synthesis of biologically active compounds. For example, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was achieved starting from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).
Novel Organic Syntheses
Innovative organic synthesis methods using trifluoromethyl groups have been explored. For instance, the synthesis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives starting from specific aniline compounds has been described, offering potential applications in medical fields due to their antitumor activities (Maftei et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13;/h3-6H,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOQCTKNICMZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.